molecular formula C20H16N2O2 B2438407 2-Amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile CAS No. 414897-69-1

2-Amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No. B2438407
CAS RN: 414897-69-1
M. Wt: 316.36
InChI Key: DTBBDSJZFVDPKY-UHFFFAOYSA-N
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Description

“2-Amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile” is a chemical compound. It is a derivative of 2-amino-4H-pyran-3-carbonitrile, which is a structural core motif that has received increasing attention due to its potential pharmacological properties .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .


Molecular Structure Analysis

In the title compound, both six-membered rings of the fused heterocyclic system display envelope conformations . The two carbon atoms bearing the methyl groups and the naphthyl substituent both lie outside the planes of the other atoms of each ring .


Chemical Reactions Analysis

The reaction of this compound with other reagents can lead to various transformations. For example, the reaction of the dimedone with naphthyl-methylenecyanothioacetamide produced a condensed pyran nitrile .

Scientific Research Applications

Future Directions

Given the potential pharmacological properties of 2-amino-4H-pyran-3-carbonitrile derivatives , there is likely to be continued interest in the synthesis and study of related compounds, including “2-Amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile”.

properties

IUPAC Name

2-amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c21-11-15-18(14-9-8-12-4-1-2-5-13(12)10-14)19-16(23)6-3-7-17(19)24-20(15)22/h1-2,4-5,8-10,18H,3,6-7,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBBDSJZFVDPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC4=CC=CC=C4C=C3)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

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